1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol
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Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a piperidine ring bearing a trifluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical biological processes.
Comparison with Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2,6-Dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2,6-Dimethylpyrimidin-4-yl)-4-(methyl)piperidin-4-ol: Contains a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-4-(trifluoromethyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-7-10(17-9(2)16-8)18-5-3-11(19,4-6-18)12(13,14)15/h7,19H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXCERJYFRNEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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